molecular formula C14H16N4O4S B5872929 N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide

N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide

Katalognummer B5872929
Molekulargewicht: 336.37 g/mol
InChI-Schlüssel: HIGZRPONJUYDLM-ZZXKWVIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide, also known as MNAC, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MNAC is a small molecule inhibitor of a protein called HSP90, which plays a crucial role in the survival and growth of cancer cells.

Wirkmechanismus

N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide binds to the ATP-binding site of HSP90, preventing the binding of ATP and inhibiting the function of HSP90. This leads to the degradation of many oncogenic proteins, including HER2, EGFR, and AKT, which are critical for the survival and growth of cancer cells. N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide has also been shown to induce the unfolded protein response, leading to the activation of apoptosis pathways in cancer cells.
Biochemical and physiological effects
N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide has been shown to have significant biochemical and physiological effects on cancer cells. In vitro studies have demonstrated that N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide inhibits the proliferation of cancer cells and induces apoptosis. N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide has also been shown to inhibit tumor growth in animal models. Additionally, N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide is its specificity for HSP90, which makes it a promising candidate for cancer therapy. N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide has also been shown to have low toxicity in animal models. However, N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide has limitations in terms of its solubility and stability, which can make it difficult to use in lab experiments. Additionally, N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide is a small molecule inhibitor, which may limit its efficacy in certain types of cancer.

Zukünftige Richtungen

There are several future directions for the development of N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide as a therapeutic agent. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the evaluation of N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, the development of N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide analogs with improved solubility and stability may lead to the development of more effective cancer therapies. Finally, the identification of biomarkers that predict the response to N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide treatment may facilitate the development of personalized cancer therapies.

Synthesemethoden

The synthesis of N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 4-nitrophenylacetic acid and morpholine. The first step involves the conversion of 4-nitrophenylacetic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with morpholine to form the corresponding amide. The amide is then converted to the thioamide using carbon disulfide and sodium methoxide. Finally, the thioamide is reacted with acryloyl chloride to form N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide.

Wissenschaftliche Forschungsanwendungen

N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide can cause the degradation of these oncogenic proteins, leading to the death of cancer cells. N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide has shown promising results in preclinical studies, and its efficacy is being evaluated in clinical trials.

Eigenschaften

IUPAC Name

(E)-N-(morpholin-4-ylcarbamothioyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c19-13(15-14(23)16-17-7-9-22-10-8-17)6-3-11-1-4-12(5-2-11)18(20)21/h1-6H,7-10H2,(H2,15,16,19,23)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGZRPONJUYDLM-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=S)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.